molecular formula C10H10 B1581611 2-Methyl-1H-indene CAS No. 2177-47-1

2-Methyl-1H-indene

Cat. No.: B1581611
CAS No.: 2177-47-1
M. Wt: 130.19 g/mol
InChI Key: YSAXEHWHSLANOM-UHFFFAOYSA-N
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Description

2-Methyl-1H-indene (CAS 2177-47-1) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol . It exists as a colorless to pale yellow liquid with a boiling point of 45°C (0.2 mmHg) and a flash point of 169°F . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and metallocene catalysts . Its structure features a fused bicyclic system with a methyl substituent at the 2-position, which significantly influences its reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a transition metal complex, such as TpRuPPh3(CH3CN)2PF6, in hot toluene . Another method involves the intramolecular acylation of 3-arylpropanoic acids or halides, which requires noncatalytic acid promoters .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclization of appropriate precursors under controlled conditions. The use of specific catalysts and solvents ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of indanones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are often employed, using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Indanones and other oxygenated compounds.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted indenes, depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

2-Methyl-1H-indene serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics allow it to be modified into various derivatives that exhibit potential therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that derivatives synthesized from this compound show promising antiproliferative effects against cancer cell lines. For instance, studies have reported significant inhibition of cell growth with some compounds exhibiting IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

Antiviral Potential

Molecular docking studies have suggested that certain derivatives of this compound may inhibit viral replication mechanisms. These compounds have shown the ability to bind effectively to viral proteins, indicating their potential use in antiviral drug development .

Polymer Chemistry

In polymer science, this compound is utilized as a building block for metallocene catalysts, which are crucial for olefin polymerization.

The unique properties of this compound derivatives make them suitable for applications in materials science, particularly in the development of organic electronic materials.

Organic Electronics

Derivatives of this compound are explored as electron acceptors in organic photovoltaic devices. Their ability to form charge-transfer complexes enhances the efficiency of solar cells. Additionally, these compounds can serve as photoinitiators in polymerization reactions, contributing to the development of advanced materials with tailored properties .

Synthesis and Modification

The synthesis of this compound and its derivatives is achieved through various chemical reactions, including:

  • Substitution Reactions : Nucleophilic substitutions can modify the indene structure to enhance its biological activity.
  • Oxidation and Reduction : These reactions allow for the transformation of this compound into more complex structures suitable for specific applications .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in antimicrobial or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 2-Methyl-1H-indene but differ in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features/Applications Evidence Source
This compound C₁₀H₁₀ 130.19 Liquid Organic synthesis intermediate, catalyst precursor
4-(4-tert-Butylphenyl)-2-methyl-1H-indene C₂₀H₂₂ 262.39 Solid (white to pale yellow) Metallocene catalyst synthesis
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one C₁₇H₁₄O₂ 250.29 Crystalline solid Fluorescent chemosensor for Cu²⁺ detection
7-Bromo-1H-indene C₉H₇Br 195.06 Not reported Precursor for oxidative ring-opening reactions

Key Structural Differences :

  • Substituent Effects : The tert-butylphenyl group in 4-(4-tert-butylphenyl)-2-methyl-1H-indene enhances steric bulk and lipophilicity, making it suitable for catalyst frameworks .
  • Functional Group Addition: The indenone derivative (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one introduces a ketone and methoxybenzylidene group, enabling intramolecular charge transfer (ICT) for fluorescence applications .

Physical and Chemical Properties

Property This compound 4-(4-tert-Butylphenyl)-2-methyl-1H-indene (2E)-2-(4-Methoxybenzylidene)-inden-1-one
Melting Point Not reported Not reported (solid) 100 K (crystalline)
Solubility Organic solvents Likely low (due to tert-butyl group) Polar aprotic solvents
Reactivity Electrophilic substitution, coupling reactions Catalyst ligand synthesis Chelation with Cu²⁺ via keto-enol tautomerism

Notable Trends:

  • The methyl group in this compound increases electron density at the 2-position, facilitating regioselective coupling reactions (e.g., Pd-catalyzed cross-coupling) .
  • Brominated derivatives like 7-Bromo-1H-indene undergo oxidative ring-opening to form diols and diformyl intermediates, which are precursors to tetrahydroisoquinolines .

Biological Activity

2-Methyl-1H-indene is a polycyclic aromatic hydrocarbon that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure allows for diverse biological activities, making it a subject of interest for the development of novel therapeutic agents.

  • Molecular Formula : C10H10
  • Molecular Weight : 130.19 g/mol
  • Structure : The compound features a methyl group attached to the indene ring, influencing its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer properties
  • Antioxidant effects
  • Anticholinesterase activity

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals, reducing oxidative stress
AnticholinesteraseInhibits acetylcholinesterase, potentially aiding Alzheimer's treatment

Anticancer Activity

A study focused on the synthesis of indene derivatives, including this compound, demonstrated significant anticancer activity. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives with modifications at the 2-position showed increased potency against leukemia cells (HL60 and NB4) due to enhanced binding affinity to retinoic acid receptors (RARα) .

Antioxidant Effects

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a protective agent against oxidative damage .

Anticholinesterase Activity

In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial as it can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function. Studies revealed that certain derivatives exhibited significant AChE inhibitory activity, making them candidates for further development as multifunctional anti-Alzheimer agents .

Case Study 1: Indene Derivatives in Cancer Therapy

A series of indene derivatives were synthesized and evaluated for their efficacy against various cancer types. The study highlighted that modifications at specific positions on the indene ring could enhance biological activity. For instance, compounds with alkyl substitutions showed improved binding affinities and antiproliferative effects compared to unsubstituted variants .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound indicated its potential role in protecting neuronal cells from oxidative stress-induced apoptosis. The study utilized models of oxidative stress and demonstrated that treatment with the compound significantly reduced cell death and improved cell viability .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-Methyl-1H-indene, and how are they experimentally determined?

  • This compound (C₁₀H₁₀) is a bicyclic hydrocarbon with a methyl group at the 2-position of the indene backbone. Its molecular weight is 130.19 g/mol, and it exists as a colorless to pale-yellow liquid with a boiling point of 45°C at 0.2 mmHg . Key characterization methods include:

  • NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., methyl group at C2) .
  • IR spectroscopy : To identify functional groups, such as C=C stretching frequencies (~1600–1650 cm⁻¹) .
  • Elemental analysis : Validates purity and molecular formula (±0.4% deviation for C, H, N) .

Q. How is this compound synthesized, and what are common intermediates in its preparation?

  • A standard synthesis route involves functionalizing indene derivatives. For example, this compound can be synthesized via catalytic alkylation of indene with methyl halides or through Friedel-Crafts alkylation under controlled conditions . Key intermediates include:

  • 1H-Indene derivatives : Used as starting materials for methyl group introduction .
  • OsO4-mediated dihydroxylation : For generating vicinal diols, which can undergo oxidative ring-opening to yield diformyl intermediates .

Q. What are the best practices for handling and storing this compound in a laboratory setting?

  • Storage : Store at room temperature in a sealed container away from moisture and light to prevent degradation .
  • Solubility : Soluble in organic solvents like dichloromethane or ethyl acetate, but insoluble in water. Prepare stock solutions in anhydrous solvents to avoid hydrolysis .
  • Safety : Use standard PPE (gloves, goggles) due to potential flammability (flash point: 169°F) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the functionalization of this compound?

  • Stereoselective reactions often leverage transition-metal catalysts or chiral auxiliaries. For example:

  • OsO4/NMO system : Enables syn-dihydroxylation of the indene double bond, producing vicinal diols with defined stereochemistry .
  • Reductive amination : Using trifluoroethylamine under reductive conditions generates tetrahydroisoquinoline derivatives with controlled stereocenters .

Q. What strategies are effective for analyzing reaction intermediates or byproducts in this compound derivatization?

  • Chromatography : HPLC or GC-MS to separate and identify unstable intermediates (e.g., diformyl-substituted compounds from oxidative ring-opening) .
  • X-ray crystallography : For unambiguous structural determination of crystalline intermediates (e.g., brominated diones) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas of transient species .

Q. How does the absence of an amine group in this compound influence its reactivity compared to analogs like 2-Methyl-2,3-dihydro-1H-inden-2-amine?

  • The lack of an amine group reduces nucleophilic reactivity but enhances electrophilic aromatic substitution (e.g., bromination at the indene ring). For instance:

  • Bromination : this compound undergoes electrophilic substitution at C4/C7 positions, whereas amine-containing analogs may direct reactions via lone-pair interactions .
  • Oxidation : The indene backbone is more prone to oxidative ring-opening than amine-functionalized derivatives .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives, given limited documented data?

  • Structure-activity relationship (SAR) studies : Compare bioactivity of this compound with structurally related compounds (e.g., 2-Methylindoline or indene-diones) .
  • In silico docking : Predict interactions with biological targets (e.g., enzymes or receptors) using molecular modeling software .
  • In vitro assays : Test antimicrobial or anticancer activity via microdilution or MTT assays, using derivatives synthesized via sodium methoxide-mediated condensations .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Case study : Floyd and Allen’s method for 2-Methyl-1-indenone synthesis reported a 50% yield , but reproducibility may vary due to:

  • Catalyst purity : Trace moisture in NaIO4 can reduce oxidative ring-opening efficiency .
  • Reaction monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to optimize reaction termination .

Q. What experimental controls are critical when comparing the reactivity of this compound with fluorinated analogs?

  • Solvent effects : Ensure consistent dielectric environments (e.g., DMF vs. THF) to avoid polarity-driven reactivity shifts .
  • Temperature gradients : Maintain isothermal conditions during kinetic studies .
  • Reference standards : Use deuterated analogs (e.g., D₂-indene) as internal NMR standards .

Q. Methodological Recommendations

Q. How can computational chemistry enhance the design of this compound-based catalysts or ligands?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor redox activity .
  • Molecular dynamics : Simulate binding affinities for coordination complexes (e.g., transition-metal catalysts) .

Properties

IUPAC Name

2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAXEHWHSLANOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176173
Record name 1H-Indene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-47-1
Record name 2-Methylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDENE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Analogously to Example D, 5.0 g (34 mmol) of 2-methyl-1-indanone (5) were reduced with 1.94 g (51 mmol) of NaBH4. The alcohol, which was not purified further, was then further reacted in the presence of 0.2 g of p-toluene-sulfonic acid in 100 ml of toluene at 80° C. Chromatography on 100 g of silica gel (hexane/methylene chloride 9:1) gave 3.68 g (82%) of 2-methylindene (6).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

2-Methyl-2-indanol (66.2 g) was dissolved in toluene (500 ml) in a 1 liter flask equipped with a Dean-Stark trap. To this solution p-toluene sulfonic acid (2 g) and a small amount of hydroquinone were added, and the mixture was refluxed for 2.5 hours. After 8 ml of H2O was generated, the reaction mixture was cooled to 0° C. and H2O (1 liter), also cooled to 03C, was added. The organic phase was separated and washed three times with water (500 ml). The toluene was evaporated and the residue (with trace of hydroquinone added) was distilled at reduced pressure to give 2-methylindene (47.2 g, 48%) as clear slightly green liquid.
Quantity
66.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
03C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Synthesis routes and methods III

Procedure details

50 ml of diethyl ether was added to 2.5 g of magnesium. A solution of 14.3 g of methyliodide in 50 ml of diethyl ether was added in 1 hour, with cooling with the aid of a water bath. Then the reaction mixture was stirred for 30 minutes at room temperature. A solution of 13.2 g of 2-indanone in 40 ml of diethyl ether was then added to this reaction mixture, followed by 30 minutes' stirring. 100 ml of water was then added. The organic layer was separated from the water layer. This water layer was washed twice, using 50 ml of dichloromethane, after which the combined organic layers were dried over magnesium sulphate. The filtrate obtained after removal of the drying agent through filtration was concentrated through evaporation to yield 14.0 g of residue. This residue was dissolved in 100 ml of toluene, after which 4 drops of concentrated sulphuric acid were added and the resulting reaction mixture was refluxed for 30 minutes. After cooling to room temperature, the mixture was washed once using 50 ml of water. The toluene was removed through evaporation, after which the residue was distilled under a vacuum. Yield: 4.0 g of 2-methylindene (30%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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